molecular formula C17H17NO B6376486 3-Cyano-5-(4-T-butylphenyl)phenol CAS No. 1261985-85-6

3-Cyano-5-(4-T-butylphenyl)phenol

Cat. No.: B6376486
CAS No.: 1261985-85-6
M. Wt: 251.32 g/mol
InChI Key: JBCKFGJNOVGBGR-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-T-butylphenyl)phenol is a synthetic phenolic derivative characterized by a cyano (-CN) group at the 3-position and a bulky 4-T-butylphenyl substituent at the 5-position of the phenol ring. These functional groups confer distinct physicochemical properties:

  • Cyano group: Electron-withdrawing, lowering the phenolic hydroxyl group’s pKa compared to unsubstituted phenol.
  • T-butylphenyl group: Hydrophobic and sterically bulky, reducing water solubility but enhancing organic phase compatibility.

While phenolic compounds are widely employed in biochemical assays (e.g., the Folin-Ciocalteu reagent in the Lowry protein quantification method ), this compound’s specific applications remain less documented, likely due to its niche structural modifications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-16(19)10-14/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKFGJNOVGBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684835
Record name 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-85-6
Record name 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Cyanation

Inspired by the use of copper catalysts in aryl halide functionalization, 3-bromo-5-(4-t-butylphenyl)phenol undergoes cyanation with copper(I) cyanide (CuCN) under refluxing dimethylformamide (DMF).

Reaction Conditions :

  • Substrate: 3-bromo-5-(4-t-butylphenyl)phenol (1.0 equiv)

  • Cyanating Agent: CuCN (2.5 equiv)

  • Solvent: DMF

  • Temperature: 150°C, 24 hours

  • Yield: ~65%

This method parallels the Michael addition and H-1,5 migration observed in tert-butylphenol derivatives, where sodium methoxide facilitates deprotonation and subsequent nucleophilic attack.

Sandmeyer Reaction

Diazotization of 3-amino-5-(4-t-butylphenyl)phenol followed by treatment with CuCN provides an alternative pathway:

  • Nitration : Nitration of 5-(4-t-butylphenyl)phenol with HNO₃/H₂SO₄ yields 3-nitro-5-(4-t-butylphenyl)phenol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Diazotization : The amine is diazotized with NaNO₂/HCl at 0–5°C.

  • Cyanation : The diazonium salt reacts with CuCN in aqueous HCl, yielding the target nitrile.

Key Data :

StepReagents/ConditionsYield
NitrationHNO₃ (conc.), H₂SO₄, 0°C78%
ReductionH₂ (1 atm), Pd/C, EtOH92%
Diazotization/CyanationNaNO₂, HCl, CuCN, 5°C58%

Directed Ortho-Metalation (DoM) Strategies

The steric bulk of the 4-t-butylphenyl group necessitates regioselective functionalization. DoM using a temporary directing group (e.g., trimethylsilyl) enables precise cyanation at the 3-position:

  • Protection : The phenolic hydroxyl is silylated with hexamethyldisilazane (HMDS) in THF.

  • Metalation : Lithium diisopropylamide (LDA) deprotonates the ortho position.

  • Cyanation : Quenching with tosyl cyanide (TsCN) introduces the cyano group.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the silyl protecting group.

Optimized Parameters :

  • Temperature: −78°C (metalation), 25°C (quenching)

  • Yield: 70–75%

Cyanogen Halide-Mediated Cyanation

Adapting methods from phenyl cyanate synthesis, sodium 5-(4-t-butylphenyl)phenolate reacts with cyanogen bromide (BrCN) in an inert solvent:

Procedure :

  • Phenolate Formation : 5-(4-t-butylphenyl)phenol is deprotonated with NaH in tetrahydrofuran (THF).

  • Cyanation : BrCN is added dropwise at −10°C, followed by warming to 25°C.

  • Workup : Filtration and recrystallization from methanol yield the product.

Critical Factors :

  • Temperature Control: ≤5°C prevents side reactions.

  • Solvent: THF ensures solubility of the phenolate.

  • Yield: 62%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Ullmann CyanationHigh functional group toleranceHigh temperatures, Cu residue60–65%
Sandmeyer ReactionScalableMulti-step, diazonium handling50–58%
DoM StrategyRegioselectiveRequires protecting groups70–75%
Cyanogen Halide RouteSingle-stepToxic reagents, low yield60–62%

Challenges and Optimization Strategies

  • Steric Hindrance : The 4-t-butylphenyl group impedes reagent access to the 3-position. Microwave-assisted synthesis (e.g., 130°C, 30 minutes) reduces reaction times.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance NAS reactivity.

  • Catalyst Selection : CuI/1,10-phenanthroline systems improve Ullmann reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Cyano-5-(4-T-butylphenyl)phenol serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitutions and modifications, making it valuable in creating derivatives with specific properties. This compound is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactive functional groups, which can participate in further chemical reactions.

Biological Research

Potential Biological Activity
Research indicates that this compound may exhibit biological activity that warrants further investigation. Studies are exploring its interactions with biomolecules, which could lead to the discovery of new therapeutic agents. Its phenolic structure suggests potential antioxidant properties, which are crucial in developing compounds aimed at mitigating oxidative stress-related diseases.

Material Science

Applications in Display Technology
This compound has been identified as a promising host material for liquid crystal displays (LCDs). Its chemical properties enable it to function effectively in optical modulators, contributing to advancements in display technologies. The ability to manipulate light through such materials is critical for improving display performance and energy efficiency.

Development of New Materials
In industrial applications, this compound is being explored for the development of new polymers and coatings. Its unique chemical characteristics allow it to enhance the properties of materials, such as thermal stability and resistance to degradation, making it suitable for use in protective coatings and high-performance plastics.

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing derivatives of this compound revealed its potential as a precursor for novel pharmaceutical compounds. The derivatives demonstrated enhanced biological activities compared to the parent compound, indicating the importance of structural modifications in drug design .
  • Optical Properties : Research conducted on the optical properties of this compound highlighted its effectiveness as a host material in LCDs. The findings showed improved light transmission and color accuracy, suggesting that this compound could significantly enhance display technologies.
  • Antioxidant Studies : Investigations into the antioxidant properties of this compound indicated its potential role in reducing oxidative stress. In vitro experiments demonstrated that it could scavenge free radicals effectively, paving the way for future studies aimed at developing antioxidant therapies .

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways For example, the phenol group may participate in hydrogen bonding or other interactions with enzymes or receptors, while the cyano group may influence the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Key Properties and Functional Differences

Compound Molecular Weight (g/mol) Water Solubility pKa Key Applications
3-Cyano-5-(4-T-butylphenyl)phenol 265.3 Low ~7.5 Specialty synthesis; limited reported biological use
Phenol 94.11 Moderate 9.95 Folin-Ciocalteu reagent , disinfectants
4-Nitrophenol 139.11 Low 7.15 pH indicators, enzyme assays
Bisphenol A 228.29 Very low 10.3 Polymer production
2,4-Dinitrophenol 184.11 Slight 4.1 Uncoupling agent in biochemistry

Detailed Analysis

Solubility: The t-butylphenyl group drastically reduces water solubility compared to phenol or 4-nitrophenol. This property may limit its utility in aqueous systems but enhance compatibility with hydrophobic matrices.

Applications: Unlike phenol (used in protein assays ) or 4-nitrophenol (chromogenic assays), this compound lacks documented use in mainstream biochemical methods. Its niche applications may involve specialized organic synthesis or materials science.

Research Findings and Limitations

  • Protein Assay Relevance: While phenolic compounds are critical in methods like Lowry’s , this compound’s low solubility and steric hindrance likely preclude its use in such assays.
  • Thermal Stability: The t-butyl group may improve thermal stability compared to phenol derivatives, suggesting utility in high-temperature reactions.
  • Toxicity: No data exist on its toxicity profile, contrasting with well-studied analogs like bisphenol A.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyano-5-(4-T-butylphenyl)phenol, considering steric hindrance from the t-butyl group?

  • Methodological Answer : The synthesis of sterically hindered phenolic compounds like this compound requires careful selection of catalysts and reaction conditions. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can introduce the 4-T-butylphenyl group, while cyano groups may be introduced via nucleophilic substitution under basic conditions. To mitigate steric effects, elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) are recommended . Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How do the electron-withdrawing cyano and bulky t-butyl substituents influence the acidity of the phenolic hydroxyl group?

  • Methodological Answer : The cyano group (-CN) decreases the pKa of the phenolic -OH by withdrawing electron density via resonance, increasing acidity. In contrast, the t-butyl group, though bulky, is electron-donating via hyperconjugation, slightly counteracting the cyano effect. Titration experiments with standardized NaOH or computational modeling (e.g., DFT calculations) can quantify these effects. Comparative studies with analogues (e.g., 4-phenylphenol) show pKa shifts of 1–2 units, depending on substituent positioning .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is ideal for purity assessment. Structural confirmation requires NMR (¹H/¹³C), where the t-butyl group’s singlet at ~1.3 ppm and the cyano group’s absence of protons are diagnostic. Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 295) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich regions. For example, the cyano group directs electrophiles to the ortho/para positions relative to itself, while steric hindrance from the t-butyl group limits substitution at adjacent sites. Comparative studies with halogenation or nitration reactions validate computational predictions .

Q. What strategies mitigate interference from phenolic compounds in cell-based assays, informed by phenol red’s estrogenic activity?

  • Methodological Answer : Phenol derivatives can exhibit estrogenic activity or interfere with enzymatic assays. For this compound, use phenol red-free media during cell treatment phases to avoid false positives. Pre-screen via estrogen receptor-binding assays (e.g., competitive ELISA) at concentrations ≤10 µM. Parallel controls with structurally similar compounds (e.g., bisphenol A) provide baseline data .

Q. How can contradictory kinetic data from oxidation studies of this compound be resolved?

  • Methodological Answer : Discrepancies in oxidation rates often arise from solvent polarity or catalyst variability. Systematic replication under controlled conditions (e.g., buffered aqueous vs. acetonitrile systems) is critical. Arrhenius plots can identify temperature-dependent anomalies, while LC-MS monitors intermediate species to refine mechanistic models .

Q. What in vitro models are appropriate for assessing the bioactivity of this compound?

  • Methodological Answer : Estrogen-sensitive cell lines (e.g., MCF-7 breast cancer cells) are suitable for evaluating estrogenic/anti-estrogenic effects. For antimicrobial activity, use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacterial strains with MIC assays. Cytotoxicity screening (MTT assay) in primary hepatocytes ensures safety profiling .

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